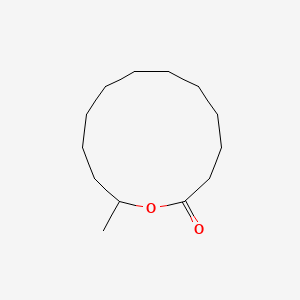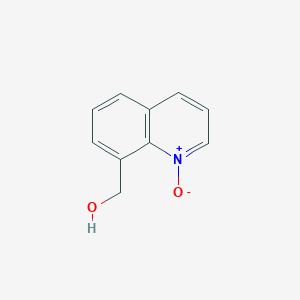
Oxacyclotridecan-2-one, 13-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxacyclotridecan-2-one, 13-methyl- is a lactone, specifically a cyclic ester, with the molecular formula C12H22O2. . This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxacyclotridecan-2-one, 13-methyl- is synthesized through the Baeyer-Villiger oxidation of cyclododecanone. This reaction involves the use of peracids, such as peracetic acid or m-chloroperbenzoic acid, under controlled conditions to introduce an oxygen atom into the carbonyl group of cyclododecanone, resulting in the formation of the lactone .
Industrial Production Methods
In industrial settings, the production of oxacyclotridecan-2-one, 13-methyl- typically involves large-scale Baeyer-Villiger oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxacyclotridecan-2-one, 13-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce different derivatives.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The lactone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces various oxidized derivatives.
Reduction: Forms the corresponding alcohol.
Substitution: Results in substituted lactones with different functional groups.
Wissenschaftliche Forschungsanwendungen
Oxacyclotridecan-2-one, 13-methyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of oxacyclotridecan-2-one, 13-methyl- involves its interaction with various molecular targets and pathways. As a lactone, it can act as a reactive intermediate in biochemical processes, potentially interacting with enzymes and other proteins. The specific pathways and targets depend on the context of its application, such as its use in drug development or as a chemical intermediate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxacyclotetradecan-2-one, 14-methyl-: Another lactone with a similar structure but different chain length and properties.
Cyclododecanone: The precursor to oxacyclotridecan-2-one, 13-methyl-, used in its synthesis.
12-Hydroxydodecanoic acid lactone: A related lactone with different functional groups and applications.
Uniqueness
Oxacyclotridecan-2-one, 13-methyl- is unique due to its specific structure and reactivity, which make it suitable for a variety of applications in different fields. Its formation through the Baeyer-Villiger oxidation of cyclododecanone and its ability to undergo various chemical reactions further highlight its versatility and importance in scientific research .
Eigenschaften
| 71736-24-8 | |
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
13-methyl-oxacyclotridecan-2-one |
InChI |
InChI=1S/C13H24O2/c1-12-10-8-6-4-2-3-5-7-9-11-13(14)15-12/h12H,2-11H2,1H3 |
InChI-Schlüssel |
FXQRCXMLOZUIDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCCCCCCCC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(Methylsulfanyl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14453901.png)
![Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]-](/img/structure/B14453925.png)

![N'-[4-(Chloromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14453934.png)




